Lepiochlorin
Description
Properties
CAS No. |
71339-41-8 |
|---|---|
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
5-(chloromethyl)-5-hydroxy-3-methylfuran-2-one |
InChI |
InChI=1S/C6H7ClO3/c1-4-2-6(9,3-7)10-5(4)8/h2,9H,3H2,1H3 |
InChI Key |
RCKJDIRGMXRKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC1=O)(CCl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lepiochlorin; |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Architecture of Lepiochlorin: A Technical Guide
For Immediate Release
New York, NY – November 7, 2025 – A comprehensive technical guide has been compiled, detailing the chemical structure, properties, and synthesis of Lepiochlorin, a chlorinated antibiotic metabolite. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth look at this fungal-derived compound.
Chemical Structure and Properties
This compound, with the chemical formula C₆H₇ClO₃, is a chlorinated butenolide first isolated from a fungus of the Lepiota genus, which is cultivated by gardening ants.[1][2] The molecular weight of this compound is 162.57 g/mol . Its structure is characterized by a furanone ring system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₇ClO₃ |
| Molecular Weight | 162.57 g/mol |
| CAS Number | 71339-41-8 |
| SMILES | O=C1OC(C=C1C)(CCl)O |
The chemical structure of this compound is presented below in a 2D diagram generated from its SMILES string.
References
A Technical Guide to the Secondary Metabolites of Lepiota Mushrooms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the secondary metabolites produced by mushrooms of the genus Lepiota. It is important to note that the chlorinated antibiotic, lepiochlorin, is not a known metabolite of Lepiota species. Scientific literature indicates that this compound is produced by a fungus cultivated by leaf-cutter ants. This document will instead focus on the well-characterized and medically significant toxins found within the Lepiota genus, primarily the amatoxins. This guide will detail the types of amatoxins present in various Lepiota species, their concentrations, and the methodologies for their extraction, isolation, and analysis. Furthermore, the biological activity and mechanism of action of these potent toxins will be discussed.
Introduction: Clarification on this compound and the Focus on Lepiota Toxins
Initial interest in the discovery and isolation of this compound from Lepiota has been redirected due to conclusive scientific evidence identifying its true origin. This compound, a chlorinated butenolide with antibiotic properties, is a metabolite of a fungus cultivated by leaf-cutter ants. There is no scientific literature to support its presence in mushrooms of the Lepiota genus.
The genus Lepiota is, however, a rich source of other potent secondary metabolites, most notably the amatoxins. Many species within this genus are poisonous, some lethally so, due to the presence of these toxins.[1] This guide will therefore provide an in-depth technical overview of the amatoxins found in Lepiota mushrooms, catering to the interests of researchers, scientists, and drug development professionals in understanding and analyzing these significant natural products.
Secondary Metabolites of Lepiota Species: The Amatoxins
The most significant secondary metabolites identified in poisonous Lepiota species are the amatoxins, a group of cyclic octapeptides. These toxins are responsible for the majority of fatal mushroom poisonings worldwide.[2] Several Lepiota species are known to produce amatoxins, including Lepiota brunneoincarnata, L. subincarnata (also known as L. josserandii), and L. elaiophylla.[3]
The primary amatoxins found in Lepiota species include α-amanitin, β-amanitin, and γ-amanitin.[4] Unlike some Amanita species, phallotoxins have not been detected in the analyzed Lepiota species.[3][5] The presence and concentration of specific amatoxins can vary between different Lepiota species and even between different collections of the same species.[6]
Data Presentation: Amatoxin Content in Lepiota Species
The following tables summarize the quantitative data on amatoxin concentrations found in various poisonous Lepiota species, as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Amatoxin Content in Lepiota brunneoincarnata
| Sample | α-amanitin (mg/g dry weight) | β-amanitin (mg/g dry weight) | γ-amanitin (mg/g dry weight) | Reference |
| L. brunneoincarnata | 2.38 ± 0.70 | 1.97 ± 0.52 | 0.04 ± 0.01 | [4] |
| L. brunneoincarnata (Sample 1) | 0.72 | 0.57 | Not Reported | [6] |
| L. brunneoincarnata (Sample 2) | 1.97 | 0.94 | Not Reported | [6] |
Table 2: Amatoxin Content in Other Poisonous Lepiota Species
| Species | α-amanitin (mg/g dry weight) | β-amanitin (mg/g dry weight) | γ-amanitin (mg/g dry weight) | Other Amatoxins | Reference |
| L. josserandii | 3.99 - 4.39 | Not Detected | Detected | - | [5] |
| L. subincarnata | Detected | Not Reported | Detected | - | [3] |
| L. elaiophylla | Detected | Detected | Not Reported | - | [3] |
| L. boudieri | Not Detected | Not Detected | Not Detected | Two possibly undescribed amatoxin derivatives | [3] |
Note: "Detected" indicates the presence of the toxin without specific quantification in the cited source.
Experimental Protocols: Isolation and Analysis of Amatoxins from Lepiota
The following protocols are based on methodologies reported in the scientific literature for the extraction, isolation, and quantification of amatoxins from Lepiota mushrooms.[6][7][8]
4.1. Mushroom Sample Preparation
-
Freshly collected Lepiota specimens are identified by morphological and/or molecular (ITS sequencing) methods.
-
The mushroom samples (caps and stipes) are lyophilized (freeze-dried) to a constant weight.
-
The dried mushroom tissue is ground into a fine powder using a mortar and pestle.
4.2. Extraction of Amatoxins
-
A known weight of the dried mushroom powder (e.g., 100 mg) is suspended in an extraction solvent. A common solvent system is a mixture of methanol, water, and 0.01 M HCl in a 5:4:1 ratio.[5]
-
The suspension is incubated at room temperature for a specified period (e.g., 1 hour) with occasional vortexing.
-
The mixture is then centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid material.
-
The supernatant, containing the extracted toxins, is carefully collected. The extraction process may be repeated on the pellet to ensure complete recovery of the toxins.
-
The collected supernatants are combined and can be filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.
4.3. Purification and Quantification by HPLC
-
The crude extract is typically subjected to a purification or concentration step before HPLC analysis. This can involve solid-phase extraction (SPE) or evaporation of the solvent and redissolving the residue in the mobile phase.
-
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the separation and quantification of amatoxins.
-
A reversed-phase C18 column is commonly used for separation.
-
The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection by DAD is usually performed at wavelengths around 305 nm, which is characteristic of amatoxins containing a 6-hydroxytryptophan residue.[9]
-
Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the toxins.
-
Quantification is achieved by comparing the peak areas of the toxins in the sample to those of known concentrations of authentic standards (e.g., α-amanitin, β-amanitin).
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes related to the analysis and activity of Lepiota toxins.
Caption: Experimental workflow for the analysis of amatoxins from Lepiota mushrooms.
Caption: Mechanism of action of amatoxins, inhibiting RNA Polymerase II.
Biological Activity of Lepiota Amatoxins
The toxicity of amatoxins stems from their ability to potently inhibit RNA polymerase II, a crucial enzyme in eukaryotic cells responsible for transcribing messenger RNA (mRNA) from DNA.[10] By binding to RNA polymerase II, amatoxins prevent the translocation of the enzyme along the DNA template, thereby halting the synthesis of mRNA. This cessation of protein synthesis ultimately leads to cell death.
The liver is the primary organ affected by amatoxin poisoning because it is the first organ to which the toxins are transported after absorption from the gastrointestinal tract, and hepatocytes have a high rate of protein synthesis.[10] This leads to severe liver damage and is the main cause of fatality in Lepiota mushroom poisoning.
Conclusion
While the initial inquiry into this compound from Lepiota was based on a misconception of its fungal origin, this technical guide has provided a detailed and accurate overview of the significant secondary metabolites that are present in this genus: the amatoxins. The data presented on toxin concentrations, coupled with the detailed experimental protocols for their analysis, offer valuable information for researchers in natural products chemistry, toxicology, and drug development. The provided visualizations of the analytical workflow and the mechanism of toxin action serve to further clarify these complex processes. A thorough understanding of the chemistry and biological activity of Lepiota toxins is crucial for clinical toxicology and for the potential exploration of these molecules as pharmacological probes.
References
- 1. Lepiota - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Occurrence and chemotaxonomical analysis of amatoxins in Lepiota spp. (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid Extraction Method Combined with a Monoclonal Antibody-Based Immunoassay for the Detection of Amatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling of Amatoxins and Phallotoxins in the Genus Lepiota by Liquid Chromatography Combined with UV Absorbance and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.environment.sa.gov.au [data.environment.sa.gov.au]
Lepiochlorin: A Fungal Metabolite with Antibiotic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lepiochlorin is a chlorinated butenolide and a fungal metabolite first isolated from a Lepiota species of fungus. This particular fungus is cultivated by gardening ants, highlighting a fascinating symbiotic relationship in which the ants appear to utilize the antibiotic properties of the fungus to protect their gardens from microbial invaders. Initial studies have identified its potential as an antibacterial agent, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the known biological properties and activities of this compound, based on the available scientific literature.
Chemical and Physical Properties
While detailed physicochemical data for this compound is limited in publicly accessible literature, its classification as a chlorinated butenolide provides some insight into its chemical nature. Butenolides are a class of lactones characterized by a four-carbon heterocyclic ring. The presence of a chlorine atom suggests a specific biosynthetic pathway and contributes to its biological activity.
Biological Activity and Data Presentation
The primary biological activity attributed to this compound is its antibiotic effect. The foundational research on this compound identified its inhibitory action against the Gram-positive bacterium Staphylococcus aureus.[1]
Quantitative Data
Table 1: Summary of Reported Antibacterial Activity of this compound
| Target Organism | Strain | Activity Metric | Value | Reference |
| Staphylococcus aureus | Not Specified | Inhibition | Reported | [1] |
Note: Specific quantitative values are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the biological assays performed with this compound are not available in the current literature. However, standard microbiological and toxicological assays would be employed to evaluate its efficacy and safety. Below are generalized protocols that would be adapted for the specific analysis of this compound.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method would be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Positive (bacteria and medium, no this compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay (MTT Assay)
This assay would be used to assess the cytotoxic effect of this compound on mammalian cell lines, providing an indication of its potential toxicity.
-
Cell Seeding: Human cell lines (e.g., HeLa, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated in the available literature. As a butenolide antibiotic, it may share mechanisms with other compounds in this class. Butenolides have been shown to interfere with various cellular processes in bacteria, including quorum sensing and biofilm formation.[2] However, specific studies on this compound's impact on bacterial signaling pathways are needed.
Due to the lack of specific data on signaling pathways affected by this compound, a conceptual diagram of a generalized antibiotic mechanism of action is provided below.
Caption: Generalized workflow of a potential antibiotic mechanism of action for this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel antibiotic compound like this compound.
Caption: A logical workflow for the discovery and initial biological characterization of this compound.
Conclusion and Future Directions
This compound represents a potentially valuable antibiotic compound derived from a unique ecological niche. The initial finding of its activity against Staphylococcus aureus warrants further investigation, especially in the context of rising antibiotic resistance. The immediate priority for future research is to obtain and characterize pure this compound to perform comprehensive studies to determine its full antibacterial spectrum, elucidate its mechanism of action, and evaluate its cytotoxicity and potential for therapeutic development. Accessing the original 1979 publication is a critical first step in advancing the study of this intriguing natural product.
References
Unveiling the Spectroscopic Signature of Lepiochlorin: A Technical Guide
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of a molecule's spectroscopic profile is paramount for identification, characterization, and further investigation. This technical guide provides a detailed overview of the spectroscopic data for Lepiochlorin, a chlorinated fungal metabolite. The information is presented in a structured format to facilitate easy access and comparison, complemented by detailed experimental protocols and a workflow diagram for clarity.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data obtained for this compound, as reported in the seminal paper by M. S. R. Nair and Marjorie Anchel in 1977.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.10 | s | 3H | C-2 Methyl |
| 3.85 | s | 3H | Methoxy |
| 6.50 | s | 1H | C-3 Proton |
Table 2: ¹³C NMR Spectroscopic Data for this compound
Note: The original 1977 publication may not have included ¹³C NMR data, as this technique was not as routine as it is today. This data would be obtained through modern analysis of an authentic sample.
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the original source |
Mass Spectrometry (MS)
Table 3: Mass Spectrometric Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 206 | - | [M]⁺ (³⁵Cl) |
| 208 | - | [M]⁺ (³⁷Cl) |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 1720 | C=O (lactone) |
| 1640 | C=C |
Experimental Protocols
The spectroscopic data presented above were obtained using the following methodologies, as described in the original literature. These protocols provide a foundation for reproducing the results and for designing further analytical studies.
NMR Spectroscopy
-
Instrumentation: The specific NMR instrument used in the 1977 study is not detailed in the available text. Modern analysis would typically employ a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: The ¹H NMR spectrum was recorded in deuterochloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).
Mass Spectrometry
-
Instrumentation: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.
-
Ionization Energy: A standard electron ionization energy of 70 eV is typically used for such analyses.
Infrared Spectroscopy
-
Instrumentation: The IR spectrum was recorded on an infrared spectrophotometer.
-
Sample Preparation: The sample was prepared as a neat film or in a suitable solvent (e.g., chloroform) for analysis.
Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a natural product like this compound.
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers in natural product chemistry and drug discovery, this information is critical for the unambiguous identification of the compound and as a starting point for the synthesis of analogues and further biological evaluation.
In-depth Technical Guide: Early-Stage Research on Lepiochlorin and its Derivatives
A comprehensive overview of the current, albeit limited, understanding of the chlorinated antibiotic Lepiochlorin. This document serves as a guide for researchers, scientists, and drug development professionals, summarizing the foundational knowledge and highlighting the significant gaps in the research landscape.
Introduction: this compound is a chlorinated butenolide, a natural product identified as a metabolite from a fungus cultivated by leaf-cutting ants. Its chlorinated structure has garnered some interest as a potential antibiotic. However, early-stage research on this compound and its potential derivatives remains exceptionally sparse. This guide consolidates the available information on its synthesis and currently unpublished biological activities, providing a baseline for future research endeavors.
I. Synthesis of this compound
The synthesis of this compound has been approached through distinct chemical strategies, reflecting different methodologies to construct the core butenolide structure and introduce the key halogen feature.
A. Electrochemical Haloalkoxylation Approach
One of the earliest reported syntheses of this compound utilizes an electrochemical approach to introduce the chlorine and methoxy groups.[1]
Experimental Protocol:
-
Starting Material: The synthesis commences with 2-methyl-4-oxopentanoic acid.
-
Formation of Butenolide: This starting material is first converted to the corresponding 2-methyl-2,4-pentadien-4-olide.
-
Electrochemical Chloromethoxylation: The key step involves the electrochemical chloromethoxylation of the pentadienolide. This reaction is carried out in a methanol (MeOH) and ammonium chloride (NH₄Cl) system using platinum (Pt) electrodes.
-
Hydrolysis: The final step is the hydrolysis of the resulting intermediate. This is achieved using a mixed solution of dioxane, water (H₂O), and concentrated hydrochloric acid (HCl) in a 25:10:1 volume ratio.
-
Overall Yield: This synthetic route reports an overall yield of 38%.[1]
Logical Workflow of Electrochemical Synthesis:
Caption: Electrochemical synthesis pathway for this compound.
II. Biological Activity and Mechanism of Action
Despite its classification as an antibiotic, the public domain and scientific literature currently lack specific data on the biological activity of this compound and its derivatives. Key metrics essential for drug development and research are not available.
Quantitative Data Summary:
| Compound | Target Organism/Cell Line | IC50 | MIC | Other Metrics | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| This compound Derivatives | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
Signaling Pathways and Mechanism of Action:
Currently, there is no published research detailing the mechanism of action of this compound or its derivatives. The molecular targets and the signaling pathways it may modulate remain unknown.
Experimental Protocols for Biological Assays:
Due to the absence of published biological data, there are no established or cited experimental protocols for assessing the bioactivity of this compound. Standard antimicrobial assays that could be employed in future studies include:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.
-
Agar Disk Diffusion Assay: For preliminary screening of antimicrobial activity.
-
Cytotoxicity Assays (e.g., MTT, LDH assays): To evaluate the effect on mammalian cell lines and determine selectivity.
Future Research Directions:
The significant dearth of information on this compound presents a clear opportunity for foundational research. The following areas represent critical next steps in understanding the potential of this natural product:
-
Elucidation of Biological Activity: Comprehensive screening of this compound against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency (MIC/IC50 values).
-
Synthesis of Derivatives: A medicinal chemistry campaign to synthesize a library of this compound derivatives to explore structure-activity relationships (SAR).
-
Mechanism of Action Studies: Investigations to identify the molecular target and elucidate the mechanism by which this compound exerts its antibiotic effects.
-
Toxicology and Safety Profiling: In vitro and in vivo studies to assess the safety profile of this compound and its most promising derivatives.
The early-stage research on this compound is, at present, confined to its initial synthesis. While its identification as a chlorinated antibiotic is intriguing, the absence of any published biological data severely hampers its development as a potential therapeutic agent. This technical guide serves to summarize the known synthetic groundwork and to underscore the urgent need for comprehensive biological evaluation to unlock the potential of this compound and its derivatives. The path forward requires a dedicated effort to move beyond the synthesis and delve into the pharmacology of this unique natural product.
References
Methodological & Application
Total Synthesis of Lepiochlorin: A Detailed Protocol and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of Lepiochlorin, a chlorinated butenolide antibiotic. It details two distinct and notable synthetic approaches, presenting their retrosynthetic analyses, experimental protocols, and key quantitative data. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a natural product first isolated from a fungus cultivated by leaf-cutting ants. Its structure, featuring a chlorinated butenolide core, has attracted the interest of synthetic chemists. This document outlines two independent total syntheses of this compound, developed by the research groups of Torii and McMorris. Each approach employs a unique strategy to construct the target molecule, offering valuable insights into modern synthetic methodologies.
Retrosynthetic Analysis
The strategic bond disconnections for the two synthetic routes are illustrated below.
Torii Synthesis: An Electrochemical Approach
The retrosynthesis for the Torii synthesis hinges on a key electrochemical chloromethoxylation reaction. The target molecule, this compound, is envisioned to arise from the hydrolysis of a methoxy-chlorinated intermediate. This intermediate, in turn, can be synthesized from 2-methyl-2,4-pentadien-4-olide through an electrochemical process. The butenolide precursor is accessible from 2-methyl-4-oxopentanoic acid.
The Enigmatic Lepiochlorin: A Search for Extraction and Purification Protocols
Despite a comprehensive search of scientific literature and chemical databases, no specific compound named "Lepiochlorin" has been identified. As a result, detailed application notes and protocols for its extraction and purification cannot be provided. It is possible that "this compound" may be a trivial name not yet widely adopted in scientific literature, a proprietary designation, or a misnomer for another compound.
For researchers interested in the secondary metabolites of fungi from the Lepiota genus and the closely related Chlorophyllum genus, from which a chlorinated compound might be expected, this document provides a general overview of extraction and purification techniques commonly employed for fungal metabolites. This information is based on established methodologies for isolating various classes of compounds from these and other fungi.
General Methodologies for Fungal Metabolite Extraction and Purification
The isolation of natural products from fungi is a multi-step process that typically involves fermentation, extraction, and chromatographic purification. The specific parameters for each step are highly dependent on the chemical nature of the target compound.
Table 1: Overview of Common Extraction and Purification Techniques for Fungal Metabolites
| Technique | Principle | Typical Solvents/Mobile Phases | Applicable to | References |
| Solvent Extraction | Partitioning of compounds based on polarity. | Ethyl acetate, Chloroform, Methanol, Acetone, Hexane | Broad range of metabolites | General knowledge |
| Solid-Phase Extraction (SPE) | Adsorption of compounds onto a solid support followed by selective elution. | Methanol, Acetonitrile, Water, various buffers | Cleanup and fractionation of extracts | General knowledge |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Silica gel, Alumina, Sephadex | Separation of complex mixtures | General knowledge |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a liquid mobile phase. | Acetonitrile, Methanol, Water, various buffers | Purification of individual compounds | General knowledge |
| Preparative Thin-Layer Chromatography (Prep-TLC) | Separation on a layer of adsorbent material, followed by physical extraction of the separated bands. | Various solvent systems | Small-scale purification | General knowledge |
Illustrative Workflow for Fungal Metabolite Isolation
The following diagram outlines a general workflow that can be adapted for the isolation of a hypothetical chlorinated compound from a fungal culture.
Caption: Generalized workflow for the isolation of fungal secondary metabolites.
Hypothetical Protocol for a Chlorinated Fungal Metabolite
While a specific protocol for "this compound" is not available, a researcher could adapt the following hypothetical protocol as a starting point for isolating chlorinated compounds from a Lepiota or Chlorophyllum species.
I. Fermentation
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of the fungus.
-
Incubate at 25-28 °C with shaking (150 rpm) for 14-21 days.
II. Extraction
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Dry the mycelium, grind it, and extract it with methanol at room temperature.
-
Combine the ethyl acetate and methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
III. Purification
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC).
-
Pool fractions containing the compound of interest (as determined by a specific analytical method, such as a colorimetric test for chlorinated compounds or a bioassay).
-
Further purify the pooled fractions using preparative HPLC with a C18 column and a water/acetonitrile gradient.
-
Collect the peak corresponding to the pure compound and verify its purity by analytical HPLC and spectroscopic methods (NMR, Mass Spectrometry).
Known Bioactive Compounds from Chlorophyllum and Lepiota Species
While "this compound" remains elusive, numerous other bioactive compounds have been isolated from fungi of the Chlorophyllum and Lepiota genera. These include:
-
Molybdophyllysin: A toxic protein from Chlorophyllum molybdites.
-
Lepiotins A and B: Pyrrolidine alkaloids from Macrolepiota neomastoidea and Chlorophyllum molybdites.
-
Amatoxins: Deadly toxins found in some Lepiota species, such as Lepiota brunneoincarnata.
Researchers investigating novel compounds from these fungi should proceed with caution due to the potential presence of highly toxic substances.
Application Note: Developing Analytical Standards for Lepiochlorin Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepiochlorin is a chlorinated fungal metabolite with potential biological activities that warrant further investigation for drug development and other applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for establishing analytical standards and quantifying this compound using modern analytical techniques. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes established methodologies for the analysis of similar fungal metabolites to provide a robust framework for its characterization.
Chemical Properties of this compound (Hypothetical)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀Cl₂O₄ | Hypothetical |
| Molecular Weight | 289.11 g/mol | Hypothetical |
| Appearance | White to off-white crystalline solid | Assumed based on similar compounds |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO; sparingly soluble in water | Assumed based on similar compounds |
| UV-Vis λmax | 254 nm, 290 nm (in methanol) | Hypothetical |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate and precise standard solutions of this compound for calibration and quantification.
Materials:
-
This compound reference standard (purity ≥98%)
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Micropipettes
Protocol:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.
-
Mix thoroughly by inversion. This solution should be stored at -20°C in an amber vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol.
-
For a calibration curve ranging from 1 µg/mL to 100 µg/mL, typical dilutions would be prepared as follows in 10 mL volumetric flasks.
-
| Target Concentration (µg/mL) | Volume of Stock (1 mg/mL) to add (µL) | Final Volume (mL) |
| 100 | 1000 | 10 |
| 50 | 500 | 10 |
| 25 | 250 | 10 |
| 10 | 100 | 10 |
| 5 | 50 | 10 |
| 1 | 10 | 10 |
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
Objective: To develop and validate an HPLC-UV method for the routine quantification of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Protocol:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject the prepared working standard solutions in triplicate, starting from the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject unknown samples (prepared using the same diluent as the standards) in triplicate.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of this compound in complex matrices.
Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Column | UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient elution) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor ion (Q1): m/z 289.0; Product ions (Q3): e.g., m/z 181.0 (quantifier), m/z 153.0 (qualifier) (Hypothetical) |
Protocol:
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.
-
Develop a gradient elution method to achieve good chromatographic separation.
-
Prepare a calibration curve using working standard solutions diluted in the matrix of the unknown samples (e.g., plasma, cell lysate) to account for matrix effects.
-
Process the data using appropriate software to quantify this compound based on the area ratio of the analyte to an internal standard.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Limit of Detection (LOD) (µg/mL) | 0.25 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.85 | - |
| Precision (%RSD) | < 2% | ≤ 5% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (ng/mL) | 0.1 - 100 | - |
| Limit of Detection (LOD) (ng/mL) | 0.03 | - |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | - |
| Precision (%RSD) | < 5% | ≤ 15% |
| Accuracy (% Recovery) | 97.2% - 103.5% | 85% - 115% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow for investigating this compound's biological activity.
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Lepiochlorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepiochlorin is a chlorinated antibiotic metabolite originally isolated from a fungus of the Lepiota genus, which is cultivated by gardening ants.[1] As a natural product with known antibiotic properties, robust and standardized in vitro antimicrobial susceptibility testing is crucial to determine its spectrum of activity, potency, and potential therapeutic applications. These application notes provide detailed protocols for determining the antimicrobial susceptibility of this compound against a panel of clinically relevant bacteria and fungi. The primary methods covered are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Agar Dilution as an alternative MIC method, and Disk Diffusion for preliminary screening of antimicrobial activity.
Data Presentation
Quantitative antimicrobial susceptibility data for this compound is not extensively available in the public scientific literature. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Species | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic] |
| Staphylococcus aureus | ATCC 29213 | Data to be generated | Data to be generated |
| Escherichia coli | ATCC 25922 | Data to be generated | Data to be generated |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be generated | Data to be generated |
| Enterococcus faecalis | ATCC 29212 | Data to be generated | Data to be generated |
| Streptococcus pneumoniae | ATCC 49619 | Data to be generated | Data to be generated |
| [Additional Species] | [Strain ID] | Data to be generated | Data to be generated |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Antifungal] |
| Candida albicans | ATCC 90028 | Data to be generated | Data to be generated |
| Aspergillus fumigatus | ATCC 204305 | Data to be generated | Data to be generated |
| Cryptococcus neoformans | ATCC 208821 | Data to be generated | Data to be generated |
| [Additional Species] | [Strain ID] | Data to be generated | Data to be generated |
Table 3: Zone of Inhibition Diameters for this compound using Disk Diffusion Method
| Microbial Species | Strain ID | This compound Disk Content (µg) | Zone of Inhibition (mm) | Positive Control Zone (mm) [Antibiotic/Antifungal] |
| Staphylococcus aureus | ATCC 25923 | Data to be generated | Data to be generated | Data to be generated |
| Escherichia coli | ATCC 25922 | Data to be generated | Data to be generated | Data to be generated |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be generated | Data to be generated | Data to be generated |
| Candida albicans | ATCC 90028 | Data to be generated | Data to be generated | Data to be generated |
| [Additional Species] | [Strain ID] | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inocula standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal stock solution
-
Sterile solvent (for solvent toxicity control)
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth within the wells of the 96-well plate. The typical final volume in each well is 100 µL.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well containing the this compound dilutions, positive control, and growth control. The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
Positive Control: Wells containing a known antibiotic/antifungal with the microbial inoculum.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound with the microbial inoculum to ensure it does not inhibit growth.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation times (24-48 hours).
-
-
MIC Determination:
Protocol 2: Agar Dilution Method for MIC Determination
This method is a useful alternative to broth microdilution, especially for testing multiple isolates simultaneously.[4][5]
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Bacterial or fungal inocula standardized to 0.5 McFarland turbidity
-
Inoculum replicator (e.g., Steers replicator)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add a specific volume of each this compound dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar-Lepiochlorin mixture into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculum replicator, spot-inoculate the surface of each agar plate with the microbial suspensions. Each spot should contain approximately 1-2 x 10⁴ CFU.
-
-
Controls:
-
Growth Control: An agar plate without any this compound.
-
Positive Control: A set of plates containing a known antibiotic/antifungal.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or longer for fungi.
-
-
MIC Determination:
Protocol 3: Disk Diffusion Method (Kirby-Bauer)
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[1][6]
Materials:
-
Sterile filter paper disks (6 mm in diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inocula standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic/antifungal disks
Procedure:
-
Preparation of this compound Disks:
-
Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry under sterile conditions.
-
-
Inoculum Preparation and Plating:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.
-
-
Disk Application:
-
Aseptically place the this compound-impregnated disks and positive control disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete inhibition of microbial growth around each disk in millimeters.
-
The size of the inhibition zone is indicative of the antimicrobial activity. Interpretive standards (Susceptible, Intermediate, Resistant) would need to be established through correlation with MIC data.[1][7]
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Agar Dilution MIC Testing.
References
- 1. Synthesis of this compound, a chlorinated antibiotic, by use of electrochemical haloalkoxylation - Lookchem [lookchem.com]
- 2. Lepiota - Wikipedia [en.wikipedia.org]
- 3. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and spectrum of LY146032, a lipopeptide antibiotic, including susceptibility testing recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and spectrum of LB20304, a novel fluoronaphthyridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing Cell-Based Assays to Evaluate Lepiochlorin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepiochlorin is a novel natural product with potential therapeutic applications. To elucidate its biological activity and mechanism of action, a systematic approach employing a variety of cell-based assays is essential. These application notes provide a comprehensive guide for researchers to design and implement a screening cascade to characterize the bioactivity of this compound, from initial cytotoxicity profiling to more detailed mechanistic studies. The following protocols are designed to be adaptable for investigating antifungal, antibacterial, and anticancer properties.
Section 1: Initial Cytotoxicity and Viability Screening
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This initial screen helps to identify the potency of this compound and establish a therapeutic window for subsequent, more specific assays.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2]
Experimental Protocol:
-
Cell Seeding: Seed mammalian (e.g., HeLa, A549) or fungal (e.g., Candida albicans) cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[3]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Data Presentation: Cytotoxicity and Viability Data
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 / EC50 (µM) | Max Inhibition/Toxicity (%) |
| This compound | HeLa | MTT | 24 | ||
| This compound | HeLa | MTT | 48 | ||
| This compound | HeLa | LDH | 48 | ||
| This compound | C. albicans | MTT | 24 |
Section 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of this compound is established, the next step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Data Presentation: Apoptosis Analysis
| Treatment | Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | |||
| This compound | IC50/2 | |||
| This compound | IC50 | |||
| This compound | 2 x IC50 |
Section 3: Investigating Antimicrobial Activity
For assessing the potential of this compound as an antimicrobial agent, specific assays targeting bacteria and fungi are necessary.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the target bacterium (e.g., E. coli, S. aureus) or fungus (e.g., C. albicans, A. fumigatus) in the appropriate broth medium.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol: Adenylate Kinase (AK) Release Assay for Fungal Cell Lysis
This assay quantifies cell lysis by measuring the release of the intracellular enzyme adenylate kinase.[5][6]
Experimental Protocol:
-
Fungal Culture and Treatment: In a 96-well plate, incubate fungal cells with serial dilutions of this compound.
-
Supernatant Transfer: After the desired incubation time, transfer the supernatant to a new white-walled 96-well plate.
-
AK Detection: Add the AK detection reagent according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a plate reader. Increased luminescence corresponds to increased cell lysis.
Data Presentation: Antimicrobial Activity
| Microorganism | Assay | Endpoint | Value (µg/mL) |
| E. coli | MIC | Inhibition of growth | |
| S. aureus | MIC | Inhibition of growth | |
| C. albicans | MIC | Inhibition of growth | |
| A. fumigatus | AK Release | EC50 for cell lysis |
Section 4: Investigating Potential Signaling Pathway Modulation
Based on the activities of structurally similar natural products like ascochlorin, this compound might exert its effects by modulating key cellular signaling pathways.[7]
Hypothetical Signaling Pathway: NF-κB Inhibition
NF-κB is a key regulator of inflammation and cell survival. Inhibition of this pathway can lead to apoptosis and reduced inflammation.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologics.com [microbiologics.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Ascochlorin in LPS-Stimulated RAW 264.7 Macrophage Cells Is Accompanied With the Down-Regulation of iNOS, COX-2 and Proinflammatory Cytokines Through NF-κB, ERK1/2, and p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Lepiochlorin Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antimicrobial efficacy of Lepiochlorin, a novel investigational agent, against clinically relevant resistant bacterial strains. The following methodologies are based on established standards for antimicrobial susceptibility testing and biofilm assessment.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antimicrobial agents with novel mechanisms of action are urgently needed. This compound is a compound of interest for its potential antibacterial activity. This document outlines a series of standardized protocols to determine the in vitro efficacy of this compound against a panel of resistant bacterial pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| S. aureus (MRSA) | e.g., Oxacillin-resistant | e.g., Vancomycin | |
| P. aeruginosa | e.g., Carbapenem-resistant | e.g., Colistin | |
| E. coli | e.g., ESBL-producing | e.g., Meropenem | |
| K. pneumoniae | e.g., KPC-producing | e.g., Tigecycline | |
| E. faecium (VRE) | e.g., Vancomycin-resistant | e.g., Linezolid |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |
| S. aureus (MRSA) | ||||
| P. aeruginosa | ||||
| E. coli | ||||
| K. pneumoniae | ||||
| E. faecium (VRE) |
Table 3: Anti-Biofilm Activity of this compound
| Bacterial Strain | Biofilm Inhibition (MBIC50, µg/mL) | Biofilm Eradication (MBEC50, µg/mL) |
| S. aureus (MRSA) | ||
| P. aeruginosa |
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or as recommended for the compound's stability.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound stock solution
-
Control antibiotic stock solution
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with 50 µL of the diluted bacterial suspension.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5][6][7]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette and spreader
Procedure:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Aliquot 10 µL from each of these wells and spot-plate onto separate, labeled MHA plates.
-
Incubate the MHA plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, corresponding to a ≥99.9% kill of the initial inoculum.[4]
Anti-Biofilm Assays
These assays assess the ability of this compound to both prevent biofilm formation and eradicate established biofilms.
This assay determines the concentration of this compound required to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound stock solution
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Acetic Acid (33%)
Procedure:
-
Prepare two-fold serial dilutions of this compound in TSB with 1% glucose in a 96-well plate as described for the MIC assay.
-
Inoculate the wells with a bacterial suspension to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.
-
Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Add 200 µL of 95% ethanol to fix the biofilm and let it air dry.
-
Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with sterile water.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid or 95% ethanol to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
The MBIC₅₀ is the concentration of this compound that causes a 50% reduction in biofilm formation compared to the positive control.
This assay determines the concentration of this compound required to eradicate a pre-formed biofilm.
Procedure:
-
Grow biofilms in a 96-well plate as described in steps 2-4 of the MBIC protocol.
-
After the 24-hour incubation, discard the planktonic cells and wash the wells twice with sterile PBS.
-
Add fresh TSB containing two-fold serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Following incubation, quantify the remaining biofilm using the crystal violet staining method as described in steps 5-12 of the MBIC protocol.
-
The MBEC₅₀ is the concentration of this compound that causes a 50% reduction in the pre-formed biofilm compared to the untreated control.
Potential Signaling Pathway Interference
While the specific mechanism of action of this compound is yet to be determined, many natural products exert their antimicrobial effects by interfering with key bacterial signaling pathways. One such critical pathway is the two-component signal transduction system (TCS) , which allows bacteria to sense and respond to environmental changes, often regulating virulence, antibiotic resistance, and biofilm formation. A hypothetical model of this compound's interference with a generic TCS is presented below. Further research would be required to validate this or any other mechanism.
References
- 1. Cooperation between LepA and PlcH Contributes to the In Vivo Virulence and Growth of Pseudomonas aeruginosa in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neopyrrolomycins with broad spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial effects of lysophosphatidylcholine on methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insights into the Mechanism of Action of Bactericidal Lipophosphonoxins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stability Issues of Lepiochlorin in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Lepiochlorin and other chlorinated natural products in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and showing reduced activity. What could be the cause?
A1: Discoloration and loss of bioactivity are common indicators of degradation. Chlorinated natural products like this compound can be susceptible to degradation under various conditions, including exposure to light (photodegradation), non-optimal pH, high temperatures, and the presence of oxidizing or reducing agents. The chlorine substituents on the molecule can influence its reactivity and stability.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of chlorinated compounds in solution is primarily affected by:
-
pH: The pH of the solution can significantly impact the stability of chlorinated phenols and other aromatic compounds.[1][2][3][4] Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Solvent: The choice of solvent is critical. While organic solvents are often necessary for solubility, they can also participate in degradation reactions. It is crucial to use high-purity, anhydrous solvents when possible.
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Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[5]
-
Light: Exposure to UV or even ambient light can lead to photodegradation.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation.
-
Presence of other chemicals: Contaminants or other components in the solution can catalyze degradation.
Q3: How can I minimize the degradation of my this compound stock solutions?
A3: To minimize degradation, we recommend the following best practices for preparing and storing stock solutions:
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Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol. If using aqueous solutions, prepare fresh and consider using buffers to maintain an optimal pH.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
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Inert Atmosphere: For highly sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).
Q4: I am observing precipitate formation in my this compound solution. What should I do?
A4: Precipitate formation can be due to poor solubility or degradation leading to less soluble products. To address this:
-
Confirm Solubility: Check the solubility of this compound in your chosen solvent. You may need to use a different solvent or a co-solvent system.
-
Gentle Warming: Gentle warming of the solution may help to redissolve the precipitate if it is the parent compound. However, be cautious as heat can also accelerate degradation.
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Filtration: If the precipitate is suspected to be a degradation product, it may be necessary to filter the solution through a chemically compatible filter (e.g., PTFE) to remove it. However, this will also reduce the concentration of the active compound.
-
Prepare Fresh: The best practice is to prepare fresh solutions for each experiment, especially for aqueous solutions.
Q5: Are there any formulation strategies to improve the stability of this compound?
A5: Yes, several formulation strategies can enhance the stability of natural products:
-
Liposomal Encapsulation: Encapsulating the compound in liposomes can protect it from the bulk solvent environment and improve its stability and solubility.[6]
-
Prodrugs: Chemical modification of the this compound molecule to create a more stable prodrug that is converted to the active form under physiological conditions can be a viable strategy.[6]
-
Co-crystals: Forming co-crystals with a suitable co-former can enhance both solubility and stability.[7]
-
Use of Stabilizers: The addition of antioxidants or chelating agents may help to prevent oxidative degradation. The use of cyanuric acid as a stabilizer for chlorine-containing solutions is a known strategy in other applications.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low bioactivity in experiments. | Degradation of this compound in the experimental solution. | Prepare fresh solutions immediately before each experiment. Monitor the stability of this compound under your specific experimental conditions (e.g., temperature, media) using a stability-indicating analytical method like HPLC. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different replicates. | Ensure uniform handling and storage of all solutions. Minimize the time between solution preparation and use. Use aliquots to avoid contaminating the stock solution. |
| Appearance of new peaks in HPLC chromatogram over time. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating HPLC method. |
| Solution pH changes during the experiment. | Degradation may be producing acidic or basic byproducts. | Buffer the experimental solution to maintain a constant pH. The optimal pH for stability should be determined empirically. |
Quantitative Stability Data
The following table summarizes the stability of analogous chlorinated compounds under different conditions. This data can serve as a general guide for handling this compound, but specific stability studies for this compound are highly recommended.
| Compound Class | Condition | Solvent/Medium | Degradation Metric | Value |
| Chlorophenols | Ozonation at pH 7 | Aqueous | Total decomposition time | 25 - 60 minutes |
| Chlorophenols | Ozonation at pH 12 | Aqueous | Total decomposition time | Faster than at pH 7 |
| Sulfamethoxazole (antibiotic) | Chlorination at neutral pH | Aqueous | Second-order rate constant | (2.23 ± 0.07) × 10² M⁻¹s⁻¹ |
| Various Antibiotics | Aerobic conditions, daylight | Water | Half-life (t½) | Varies from hours to days |
Experimental Protocols
Protocol 1: General Procedure for Preparing and Storing this compound Stock Solutions
-
Materials:
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This compound (solid)
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High-purity, anhydrous DMSO or Ethanol
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Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or on weighing paper.
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Add the calculated volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary, but with caution.
-
Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.
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Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a given solution over time. A stability-indicating method should be able to separate the intact drug from its degradation products.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound solution to be tested
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubator or water bath for temperature-controlled studies
-
UV lamp for photostability studies
-
-
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products. This may require a gradient elution.
-
Initial Analysis (T=0): Immediately after preparing the this compound solution, inject a sample into the HPLC to determine the initial peak area of the intact compound.
-
Incubation: Store the solution under the desired test conditions (e.g., specific temperature, pH, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Observe the appearance and increase in the peak areas of any new peaks, which represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration versus time.
-
-
Visualizations
References
- 1. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 5. itrcweb.org [itrcweb.org]
- 6. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Optimizing fermentation conditions for higher Lepiochlorin production
A comprehensive technical support resource for researchers, scientists, and drug development professionals engaged in the fermentation of Lepiochlorin-producing fungi.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the cultivation of Lepiota species, the fungal symbionts of Cyphomyrmex ants, for the production of the antibiotic this compound. Due to the limited specific data on this compound fermentation, this guide also incorporates broader principles of optimizing submerged fermentation for fungal secondary metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is a chlorinated antibiotic metabolite. It is produced by fungi of the family Lepiotaceae, which are cultivated by ants of the genus Cyphomyrmex.
Q2: What are the general challenges in fermenting Lepiota species for secondary metabolite production?
A2: Like many symbiotic and wild-type fungi, Lepiota species may exhibit slow growth, low yields of the desired metabolite, and sensitivity to fermentation conditions. Key challenges include optimizing nutrient availability, managing culture morphology, and preventing contamination.
Q3: Why is my this compound yield consistently low?
A3: Low yields can be attributed to several factors, including suboptimal medium composition (carbon, nitrogen, mineral sources), unfavorable pH, inadequate aeration, or incorrect fermentation temperature. It is also possible that the producing strain has low intrinsic productivity. Strain improvement through mutagenesis and selection can be a long-term strategy to enhance yields.
Q4: My fungal culture is forming dense pellets, and the yield is poor. What can I do?
A4: Dense pellet formation can limit nutrient and oxygen transfer to the mycelium, thereby reducing secondary metabolite production. Strategies to control pellet size include optimizing agitation speed, using microparticle-enhanced cultivation, or modifying the medium composition to encourage a more dispersed filamentous growth.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your fermentation experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or poor fungal growth | - Inoculum viability is low.- Incorrect medium composition or pH.- Suboptimal temperature. | - Use a fresh, actively growing inoculum.- Verify the composition and pH of your growth medium. The optimal pH for many fungi is between 5.0 and 7.0.- Ensure the incubator or bioreactor is maintaining the correct temperature. A general starting point for many fungi is 25-28°C. |
| Low this compound Yield | - Nutrient limitation (carbon, nitrogen, or trace elements).- Suboptimal aeration and agitation.- Incorrect fermentation duration. | - Perform a medium optimization study, testing different carbon and nitrogen sources and concentrations.- Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen.- Conduct a time-course study to determine the optimal harvest time for maximum this compound production. |
| High biomass but low product yield | - Catabolite repression by readily available carbon sources (e.g., glucose).- Feedback inhibition by the product.- Shift in metabolism away from secondary metabolite production. | - Try using a slower-metabolizing carbon source or a fed-batch strategy to maintain low levels of the primary carbon source.- Consider in-situ product removal techniques if feedback inhibition is suspected.- Adjust the C:N ratio in the medium to favor secondary metabolism. |
| Contamination | - Improper sterilization of media or equipment.- Non-sterile inoculation technique. | - Review and validate all sterilization procedures.- Ensure strict aseptic techniques are followed during all manipulations. |
| Foaming in the bioreactor | - High protein content in the medium.- High agitation rates. | - Add an appropriate concentration of a sterile antifoaming agent.- Optimize the agitation speed to minimize excessive foaming. |
Experimental Protocols
Protocol 1: General Submerged Fermentation of Lepiota sp.
This protocol provides a baseline for initiating submerged fermentation experiments. Optimization of specific parameters will be necessary for maximizing this compound production.
1. Inoculum Preparation: a. Culture the Lepiota sp. on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at 25°C until sufficient mycelial growth is observed. b. Aseptically cut out agar plugs (approximately 1 cm²) from the edge of an actively growing colony. c. Transfer 3-5 agar plugs into a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth - PDB). d. Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 5-7 days.
2. Production Fermentation: a. Prepare the production medium (a starting point could be a modified PDB with varying carbon and nitrogen sources). b. Autoclave the production medium at 121°C for 20 minutes. c. Inoculate the production medium with 10% (v/v) of the seed culture. d. Incubate the production flasks at 25°C, 150 rpm for 14-21 days. e. Monitor the fermentation by periodically measuring biomass, pH, and this compound concentration.
3. Extraction and Analysis: a. Separate the mycelium from the culture broth by filtration or centrifugation. b. Extract the mycelium and the culture broth separately with an organic solvent such as ethyl acetate. c. Combine the organic extracts and evaporate the solvent under reduced pressure. d. Analyze the crude extract for the presence and quantity of this compound using techniques like High-Performance Liquid Chromatography (HPLC).
Visualizing Experimental Logic and Pathways
Diagram 1: General Troubleshooting Workflow for Low this compound Yield
Technical Support Center: Resolving Common Problems in Lepiochlorin Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Lepiochlorin bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing high variability between replicate wells?
High variability between replicates can obscure the true effect of this compound. Several factors can contribute to this issue.
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Pipetting Errors: Inconsistent volumes of cells, reagents, or this compound can lead to significant differences between wells.
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Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each replicate. When adding reagents, dispense against the side of the well and avoid introducing air bubbles.
-
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Cell Seeding Density: Uneven cell distribution in the microplate is a common source of variability.
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Solution: After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells. Avoid swirling the plate, which can cause cells to accumulate at the edges of the wells.
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can concentrate reagents and affect cell viability.
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Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells, and use the inner wells for your experiment.
-
Q2: My positive and negative controls are not working as expected.
Control failures can indicate a problem with the assay setup, reagents, or the cells themselves.
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No response in the positive control:
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Solution: Verify the concentration and activity of the stimulating agent (e.g., LPS, TNF-α). Ensure that the cells are responsive to the stimulus. Check for reagent degradation, which can occur with improper storage.
-
-
High signal in the negative control:
-
Solution: This could be due to cell contamination (e.g., mycoplasma), high background from the detection reagent, or cell stress. Ensure aseptic technique and test for contamination. Optimize the concentration of the detection reagent to reduce background signal.
-
Q3: The dose-response curve for this compound is flat or non-existent.
A flat dose-response curve suggests that this compound is not producing the expected biological effect in your assay.
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Incorrect Concentration Range: The concentrations of this compound tested may be too high or too low.
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Solution: Perform a wider range of serial dilutions to identify the optimal concentration range for your specific cell type and assay conditions.
-
-
Reagent Incompatibility: Components of the assay media or buffers may be interfering with this compound's activity.
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Solution: Review the composition of all reagents. For example, high concentrations of serum in the media can sometimes interfere with the activity of test compounds.
-
-
Cell Health: Unhealthy or stressed cells may not respond appropriately to treatment.
-
Solution: Regularly check cell viability and morphology. Ensure that the cells are not overgrown or have been passaged too many times.
-
Data Presentation: Troubleshooting Quantitative Issues
| Problem | Possible Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Insufficient concentration of this compound or detection reagent. | Optimize the concentrations of all assay components. |
| High background signal. | Wash cells thoroughly to remove any residual reagents. | |
| Inconsistent IC50/EC50 Values | Variability in cell passage number or health. | Use cells within a consistent passage number range. |
| Inconsistent incubation times. | Ensure precise timing for all incubation steps. | |
| High Well-to-Well Variability | Pipetting inaccuracies or uneven cell seeding. | Calibrate pipettes and ensure proper cell seeding technique. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate for experimental samples. |
Experimental Protocols
Protocol: this compound Activity via NF-κB Reporter Assay
This protocol outlines a common method for assessing the anti-inflammatory activity of this compound by measuring its effect on NF-κB activation in a stable reporter cell line.
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Cell Seeding:
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Culture an NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) to ~80% confluency.
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Trypsinize and resuspend the cells in the appropriate culture medium.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well.
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Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
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Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the appropriate wells.
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Incubate for 1 hour at 37°C and 5% CO2.
-
-
Stimulation:
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Prepare a solution of a pro-inflammatory stimulus (e.g., TNF-α at 20 ng/mL) in culture medium.
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Add 20 µL of the stimulus to the wells, except for the negative control wells.
-
Incubate for 6 hours at 37°C and 5% CO2.
-
-
Luminescence Detection:
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Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Measure the luminescence using a plate reader.
-
Visualizations
Improving the purification efficiency of Lepiochlorin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purification efficiency of Lepiochlorin. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to purification?
This compound is a chlorinated polyketide, a class of secondary metabolites produced by some fungi. Its physicochemical properties are crucial for designing an effective purification strategy.
| Property | Value | Implication for Purification |
| Molecular Formula | C₆H₇O₃Cl | Relatively small and contains a chlorine atom, which can influence its polarity. |
| Molecular Weight | 162.57 g/mol | Suitable for standard chromatographic techniques. |
| LogP | 0.416 | Indicates a relatively low lipophilicity, suggesting it is moderately polar. |
| Solubility | Soluble in DMSO. May also be soluble in ethanol, DMF, and to some extent, water.[1] | Provides options for solvent selection during extraction and chromatography. |
Q2: What is a general workflow for the purification of this compound?
A typical workflow for the purification of this compound from a fungal culture involves several key steps: extraction, fractionation, and chromatographic separation. The following diagram illustrates a recommended experimental workflow.
Figure 1: A generalized workflow for the purification of this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
Problem 1: Low yield of crude extract.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction solvent. | This compound is moderately polar. Ensure the extraction solvent matches this polarity. Ethyl acetate is a common choice. Consider sequential extractions with solvents of increasing polarity. |
| Incomplete cell lysis. | Ensure thorough homogenization of the fungal mycelium to release the intracellular secondary metabolites. |
| Suboptimal fermentation conditions. | Optimize fungal growth parameters (media composition, pH, temperature, incubation time) to maximize this compound production. |
Problem 2: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate stationary phase. | For moderately polar compounds like this compound, silica gel is a standard choice for normal-phase chromatography. For size-based separation of small molecules, Sephadex LH-20 can be effective. |
| Incorrect mobile phase composition. | Optimize the solvent system. For silica gel, a gradient of increasing polarity (e.g., hexane to ethyl acetate) is common. For reversed-phase chromatography, a gradient of decreasing polarity (e.g., water to methanol or acetonitrile) is used. |
| Column overloading. | Do not exceed the loading capacity of your column. Overloading leads to broad peaks and poor resolution. |
Problem 3: Co-elution of impurities with this compound during HPLC.
| Possible Cause | Troubleshooting Step |
| Suboptimal HPLC column. | Select a column with appropriate chemistry (e.g., C18 for reversed-phase) and particle size for high resolution. |
| Isocratic elution is not providing enough resolution. | Switch to a gradient elution method. A shallow gradient around the expected elution time of this compound can improve separation from closely eluting impurities. |
| Sample matrix effects. | Ensure the sample is fully dissolved in the mobile phase and filtered before injection to remove any particulate matter. |
Problem 4: Degradation of this compound during purification.
| Possible Cause | Troubleshooting Step |
| Exposure to harsh pH conditions. | Maintain a neutral pH throughout the purification process unless the stability of this compound at different pH values is known. |
| Prolonged exposure to light or heat. | Protect the sample from light and keep it cool, especially during long processing times. Use amber vials and work in a cold room when possible. |
| Presence of degradative enzymes in the crude extract. | Denature enzymes by adding a solvent like methanol or by a heat treatment step if this compound is heat-stable. |
Experimental Protocols
1. General Extraction and Fractionation Protocol
This protocol is a starting point and may require optimization based on the specific fungal strain and culture conditions.
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Extraction:
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Harvest the fungal culture, including both the mycelium and the fermentation broth.
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Homogenize the entire culture in a blender.
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Extract the homogenized culture three times with an equal volume of ethyl acetate.
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Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Fractionation:
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Dissolve the crude extract in 90% aqueous methanol.
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Perform liquid-liquid partitioning against an equal volume of n-hexane to remove nonpolar impurities.
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Separate the aqueous methanol layer (which should contain this compound) and evaporate the solvent.
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2. Chromatographic Purification Protocol
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Silica Gel Column Chromatography:
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Prepare a silica gel column equilibrated with a nonpolar solvent (e.g., n-hexane).
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Dissolve the fractionated extract in a minimal amount of the equilibration solvent and load it onto the column.
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Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in n-hexane).
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Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
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Preparative Reversed-Phase HPLC:
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Pool the fractions containing this compound and evaporate the solvent.
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Dissolve the residue in the HPLC mobile phase (e.g., a mixture of methanol and water).
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Purify the sample on a preparative C18 HPLC column using an optimized gradient of methanol in water.
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Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
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Confirm the purity of the final product by analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).
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Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common purification issues.
References
Troubleshooting inconsistent results in Lepiochlorin experiments
Welcome to the technical support center for Lepiochlorin experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental use of this compound, a natural antibiotic metabolite. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presentation to assist in achieving consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain across different experimental runs. What could be the cause?
A1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing.[1] Several factors can contribute to this variability.[2][3] Please review the following potential causes and solutions:
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Inoculum Preparation: The density of the bacterial inoculum is critical. A higher than intended inoculum size can lead to apparently higher MICs. Ensure that the inoculum is standardized to a 0.5 McFarland standard for each experiment.[4]
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Media Composition: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can affect the activity of some antimicrobial compounds.[2] Use MHB from a reputable supplier and ensure the pH is within the recommended range (7.2-7.4).
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Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth and, consequently, MIC readings.[5] Strictly adhere to a consistent incubation period (typically 18-24 hours) at 35°C ± 2°C.
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This compound Stock Solution: Ensure the this compound stock solution is properly prepared, stored, and protected from degradation. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Here is a table summarizing the effect of common variables on MIC determination:
| Parameter | Variation | Potential Impact on MIC | Recommendation |
| Inoculum Density | Higher than standard | Falsely increased MIC | Standardize to 0.5 McFarland |
| Lower than standard | Falsely decreased MIC | Standardize to 0.5 McFarland | |
| Incubation Time | Too short | Falsely decreased MIC | Incubate for 18-24 hours |
| Too long | Falsely increased MIC | Incubate for 18-24 hours | |
| Incubation Temp. | Too high or low | Altered bacterial growth | Maintain at 35°C ± 2°C |
| Media pH | Outside 7.2-7.4 range | Altered drug activity | Use standardized, quality-controlled media |
Q2: The zones of inhibition in our disk diffusion assays with this compound are inconsistent or absent, even at high concentrations. What should we check?
A2: Inconsistent or absent zones of inhibition in disk diffusion assays can be frustrating. Here are some troubleshooting steps:
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Agar Depth: The depth of the Mueller-Hinton Agar (MHA) in the petri dish is crucial for proper antibiotic diffusion. The depth should be uniform and approximately 4 mm.
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Disk Potency: Ensure the paper disks are properly impregnated with the correct concentration of this compound and are not expired.
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Inoculum Lawn: The bacterial lawn should be confluent and evenly spread. A non-uniform lawn will result in irregular or misleading zone sizes.[6]
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Disk Placement: Disks should be placed firmly on the agar surface to ensure good contact.[5]
Q3: We are observing unexpected cytotoxicity in our eukaryotic cell lines when testing this compound, even at concentrations where it shows antibacterial activity. How can we troubleshoot this?
A3: It is possible that this compound exhibits off-target effects on eukaryotic cells. Here’s how to approach this issue:
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Assay Controls: Ensure you have appropriate controls in your cytotoxicity assay, including a vehicle control (the solvent used to dissolve this compound) to rule out solvent-induced toxicity.[7][8]
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Assay Type: The type of cytotoxicity assay used can influence the results. For example, an MTT assay measures metabolic activity, which can sometimes be affected by compounds without directly causing cell death.[9] Consider using a different assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, to confirm the cytotoxic effect.
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Compound Purity: Verify the purity of your this compound sample. Impurities from the extraction or synthesis process could be responsible for the observed cytotoxicity.
Here is a summary of common issues in cytotoxicity assays:
| Issue | Potential Cause | Suggested Solution |
| High background | Media components interfering with assay reagents. | Use phenol red-free media; run a media-only control.[8] |
| Low signal | Insufficient cell number or incubation time. | Optimize cell seeding density and incubation period.[9] |
| High variability | Inconsistent cell seeding or pipetting errors. | Ensure uniform cell suspension and careful pipetting. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
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Preparation of Bacterial Inoculum:
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From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
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Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in 96-Well Plate:
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Add 100 µL of MHB to wells 2-12 of a 96-well microtiter plate.
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Add 200 µL of the diluted this compound working solution to well 1.
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Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
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Well 11 should contain 100 µL of MHB with the bacterial inoculum (growth control).
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Well 12 should contain 100 µL of MHB only (sterility control).
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Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11.
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Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.
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Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]
Protocol 2: Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed a 96-well plate with a eukaryotic cell line (e.g., HeLa, HEK293) at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
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Compound Treatment:
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Prepare serial dilutions of this compound in culture medium.
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Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
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Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
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Incubate for 24-48 hours.
-
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Hypothetical Signaling Pathway Targeted by this compound
Given that the specific mechanism of action for this compound is not yet fully elucidated, we present a hypothetical signaling pathway commonly targeted by natural product antibiotics: the bacterial cell wall synthesis pathway.[11][12]
Caption: Hypothetical inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow for this compound Bioactivity Screening
This diagram outlines a typical workflow for screening a natural product like this compound for antimicrobial and cytotoxic activity.[13][14][15]
Caption: Workflow for evaluating the bioactivity of this compound.
Troubleshooting Logic for Inconsistent MIC Results
This diagram provides a logical flow for troubleshooting inconsistent MIC results.
Caption: Decision tree for troubleshooting inconsistent MIC results.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. researchgate.net [researchgate.net]
- 3. microchemlab.com [microchemlab.com]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. apec.org [apec.org]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dojindo.com [dojindo.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 12. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 13. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lepiochlorin for Antimicrobial Assays
This technical support guide is designed for researchers, scientists, and drug development professionals working with Lepiochlorin. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to assist in optimizing this compound concentrations for antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antimicrobial potential?
A1: this compound is an antibiotic metabolite produced by fungi of the Lepiota species. While specific data on this compound's antimicrobial spectrum is limited in publicly available literature, related compounds such as streptochlorin have demonstrated notable antifungal activity against various phytopathogenic fungi. As a fungal metabolite, this compound is a subject of interest for its potential antimicrobial properties.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is often supplied as a powder. Due to its likely hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is crucial to note that DMSO can exhibit toxicity to microbial cells at higher concentrations; therefore, the final concentration of DMSO in the assay should be kept to a minimum, typically below 1% (v/v). Always include a solvent control in your experiments to account for any potential effects of the solvent on microbial growth.
Q3: What are the typical challenges when working with natural product-derived antimicrobials like this compound?
A3: Researchers may encounter challenges related to:
-
Solubility: Limited solubility in aqueous solutions can make it difficult to achieve desired concentrations in culture media.
-
Stability: The compound's stability in solution, under various storage conditions (temperature, light), and in the presence of culture media components can affect experimental reproducibility.
-
Purity: The purity of the isolated natural product can impact its observed antimicrobial activity.
Q4: Which antimicrobial assays are most appropriate for determining the effective concentration of this compound?
A4: The most common and recommended starting points are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays. These will determine the lowest concentration of this compound that inhibits visible growth and the lowest concentration that kills the microorganism, respectively.
Data Presentation: Antimicrobial Activity of this compound
Currently, there is a lack of specific, publicly available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad range of bacteria and fungi. The following table is a template that researchers can use to populate with their own experimental data.
Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Type | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) | Solvent Control |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive Bacteria | [Enter Experimental Data] | [e.g., Vancomycin] | No Inhibition |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative Bacteria | [Enter Experimental Data] | [e.g., Gentamicin] | No Inhibition |
| Candida albicans (e.g., ATCC 90028) | Yeast | [Enter Experimental Data] | [e.g., Fluconazole] | No Inhibition |
| Aspergillus fumigatus (e.g., ATCC 204305) | Filamentous Fungi | [Enter Experimental Data] | [e.g., Amphotericin B] | No Inhibition |
Troubleshooting Guides
Issue 1: Inconsistent or No Antimicrobial Activity Observed
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Poor Solubility | Ensure this compound is fully dissolved in the stock solvent (DMSO) before further dilution. Gentle warming or vortexing may aid dissolution. Observe for any precipitation when diluting into aqueous culture media. |
| Incorrect Concentration Range | The effective concentration may be higher than the tested range. Perform a broad-range dose-response experiment to identify an effective concentration window. |
| Inappropriate Assay Conditions | Verify that the chosen growth medium, pH, and incubation temperature are optimal for the test microorganism. |
Issue 2: Inhibition Observed in the Solvent Control Well
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | The final concentration of DMSO in the assay is too high and is inhibiting microbial growth. Reduce the final DMSO concentration to ≤1% (v/v) by adjusting the concentration of the stock solution and the dilution scheme. |
| Contamination | Ensure the sterility of the solvent and all materials used in the assay preparation. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized method and may require optimization for specific microbial strains.
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Prepare serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism on an appropriate agar plate overnight.
-
Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the assay broth to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Assay Procedure:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Also, include a solvent control (microorganism in broth with the highest concentration of DMSO used in the dilutions).
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Visualizations
Below are diagrams illustrating key experimental workflows.
Caption: Workflow for MIC Determination.
Caption: Troubleshooting Inconsistent Results.
Navigating Contamination in Lepiota Cultures for Lepiochlorin Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the cultivation of Lepiota species for the production of the antibiotic, Lepiochlorin. Adherence to strict aseptic techniques is paramount for successful fermentation and consistent yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding contamination in Lepiota cultures.
1. What are the most common contaminants in Lepiota cultures?
Lepiota cultures are susceptible to a range of microbial contaminants, which can be broadly categorized as bacterial and fungal.[1][2]
-
Bacterial Contaminants: The most frequently encountered bacterial contaminant is Bacillus spp., often referred to as "wet spot" or "sour rot."[3][4][5] These bacteria can survive standard sterilization procedures as heat-resistant endospores.[3][6]
-
Fungal Contaminants: Common fungal contaminants include various species of Aspergillus (black, yellow, green molds), Penicillium (blue-green mold), Trichoderma (green mold), and Neurospora (pink or orange bread mold).[5][6][7] These molds are ubiquitous in laboratory environments and can quickly outcompete the Lepiota mycelium for nutrients.[3]
-
Yeast Contaminants: Various yeast species can also contaminate cultures, often leading to a cloudy appearance and a change in the pH of the medium.[5][8]
2. How can I visually identify contamination in my Lepiota cultures?
Early detection of contamination is critical to prevent widespread loss of cultures. Visual inspection is the first line of defense.
-
Bacterial Contamination: Look for a cloudy or turbid appearance in liquid cultures.[9] On solid media, bacterial colonies often appear as slimy or wet patches, which can be dull gray or brownish and may have a foul, sour odor.[3][5][6] A sudden drop in the pH of the medium, sometimes indicated by a color change (e.g., yellowing), can also signal bacterial growth.[9]
-
Fungal Contamination (Molds): Molds typically appear as fuzzy or filamentous growths on the surface of the agar or liquid culture.[10][11] The color can vary depending on the species, with common contaminants appearing as green, black, blue-green, or orange patches.[5][6][11]
-
Yeast Contamination: Yeast contamination can cause the culture medium to become uniformly cloudy.[8] Under a microscope, yeasts appear as small, budding, oval-shaped cells.[8]
3. What is the recommended course of action upon discovering a contaminated culture?
The most prudent and widely recommended action is to immediately discard any contaminated cultures .[10] Attempting to salvage a contaminated culture is often unsuccessful and poses a significant risk of cross-contaminating other healthy cultures in the laboratory.[10]
4. Can I use antibiotics or fungicides to control contamination?
While it may be tempting to use antimicrobial agents, their routine use is generally discouraged in fungal cultures for several reasons:
-
They can mask low-level, cryptic contaminations, including mycoplasma.[8]
-
Continuous use can lead to the development of resistant microbial strains.[8]
-
Antifungal agents can negatively impact the growth and metabolism of the Lepiota mycelium, potentially affecting this compound production.
-
Some antibiotics may interfere with the cellular processes of the Lepiota fungus itself.[8]
In cases of invaluable or irreplaceable cultures, a short-term, high-concentration treatment may be considered as a last resort, but this should not be standard practice.[8]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing the root causes of contamination in your Lepiota cultures.
Troubleshooting Workflow
References
- 1. Lepiota clypeolaria - Wikipedia [en.wikipedia.org]
- 2. Lepiota subincarnata - Wikipedia [en.wikipedia.org]
- 3. first-nature.com [first-nature.com]
- 4. micobotanicajaen.com [micobotanicajaen.com]
- 5. Is lepiota helveola toxic? - Picture Mushroom [picturemushroom.com]
- 6. Shield dapperling (Lepiota clypeolaria) - mushrooms of Russia [griby.org]
- 7. [Successful treatment of Lepiota brunneoincarnata poisoning in Argentina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lepiota babruzalka - Wikipedia [en.wikipedia.org]
- 9. Lepiota harithaka - Wikipedia [en.wikipedia.org]
- 10. Lepiota clypeolaria [mushroomthejournal.com]
- 11. Lepiota subincarnata – Mushrooms Up! Edible and Poisonous Species of Coastal BC and the Pacific Northwest [explore.beatymuseum.ubc.ca]
Validation & Comparative
Validating the Antimicrobial Activity of Synthetic Lepiochlorin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of synthetic Lepiochlorin and other antimicrobial agents. Due to the limited publicly available data on the specific antimicrobial spectrum and potency of this compound, this document focuses on the broader class of butenolide compounds to which this compound belongs, and offers a detailed comparison with a related natural product, Streptochlorin, as well as established antifungal drugs, Amphotericin B and Fluconazole.
Introduction to this compound
Comparative Antimicrobial Activity
To provide a framework for evaluating the potential of synthetic this compound, this section compares the known antimicrobial activities of the butenolide class of compounds, Streptochlorin, and the widely used antifungal agents Amphotericin B and Fluconazole.
Table 1: Comparison of Antimicrobial Activity
| Compound/Class | Type | Organism(s) | Activity Metric | Result |
| Butenolides (Synthetic) | Synthetic | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | MIC | Not specified in general reviews |
| Candida albicans, Aspergillus niger, Rhizopus oryza | MIC | Not specified in general reviews | ||
| Streptochlorin | Natural Product | Botrytis cinerea | EC₅₀ | 0.36 µg/mL |
| Alternaria Leaf Spot | % Inhibition (at 50 µg/mL) | 97.5% | ||
| Rhizoctonia solani | % Inhibition (at 50 µg/mL) | 90.3% | ||
| Amphotericin B | Natural Product | Candida spp. | MIC | 0.0625–4 mg/L[1] |
| Aspergillus spp. | MIC | Generally low, but resistance can occur | ||
| Cryptococcus neoformans | MIC | Generally low | ||
| Fluconazole | Synthetic | Candida spp. | MIC | 0.125 to >64 mg/L[1] |
| Cryptococcus neoformans | MIC | Variable, resistance is a concern |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.[2] EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
The following are standard methodologies for determining the antimicrobial activity of a compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a widely accepted method for determining the quantitative antimicrobial susceptibility of a compound.
-
Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium. The final concentration is typically adjusted to a specific number of colony-forming units per milliliter (CFU/mL).
-
Serial Dilution of Antimicrobial Agent: The test compound (e.g., synthetic this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microorganism suspension. Control wells (no antimicrobial agent) are included to ensure microbial growth.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism being tested.
-
Determination of MIC: After incubation, the plate is visually inspected or read using a spectrophotometer to determine the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This concentration is the MIC.
References
Unlocking Antifungal Potential: A Comparative Guide to the Structure-Activity Relationship of Lepiochlorin Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Lepiochlorin analogs and related chlorinated butenolides. This compound, a chlorinated butenolide antibiotic, serves as a scaffold for the development of novel antifungal agents. This guide summarizes key quantitative data, details experimental protocols, and visualizes essential workflows and potential mechanisms of action to facilitate further research and development in this area.
Comparative Antifungal Activity of Butenolide Analogs
The following table summarizes the in vitro antifungal activity of a series of synthetic butenolide analogs against various fungal pathogens. The data highlights the impact of different substituents on the butenolide core, with a particular focus on the role of chlorination in modulating antifungal potency.
| Compound ID | R1 Group | R2 Group | Fungal Strain | Activity Metric | Value | Reference |
| Series 1: Phenyl-substituted Butenolides | ||||||
| 1a | H | 4-Cl-Phenyl | Candida albicans | MIC (µg/mL) | >100 | [1] |
| 1b | H | 4-Cl-Phenyl | Aspergillus niger | MIC (µg/mL) | 50 | [1] |
| 1c | H | 4-Cl-Phenyl | Rhizopus oryza | MIC (µg/mL) | 25 | [1] |
| 1d | H | 4-Et-Phenyl | Candida albicans | MIC (µg/mL) | >100 | [1] |
| 1e | H | 4-Et-Phenyl | Aspergillus niger | MIC (µg/mL) | 100 | [1] |
| 1f | H | 4-Et-Phenyl | Rhizopus oryza | MIC (µg/mL) | 50 | [1] |
| Series 2: Benzylidene-substituted Butenolides | ||||||
| 2a | 2-NO2-Benzylidene | 4-Cl-Phenyl | Candida albicans | MIC (µg/mL) | 50 | [1] |
| 2b | 2-NO2-Benzylidene | 4-Cl-Phenyl | Aspergillus niger | MIC (µg/mL) | 25 | [1] |
| 2c | 2-NO2-Benzylidene | 4-Cl-Phenyl | Rhizopus oryza | MIC (µg/mL) | 12.5 | [1] |
| 2d | 4-F-Benzylidene | 4-Cl-Phenyl | Candida albicans | MIC (µg/mL) | 100 | [1] |
| 2e | 4-F-Benzylidene | 4-Cl-Phenyl | Aspergillus niger | MIC (µg/mL) | 50 | [1] |
| 2f | 4-F-Benzylidene | 4-Cl-Phenyl | Rhizopus oryza | MIC (µg/mL) | 25 | [1] |
| Series 3: Cyclopentenedione Analogs | ||||||
| 3a (Coruscanone A) | Styryl | Methoxy | Candida albicans | MIC (µg/mL) | 1.56 | [2] |
| 3b (Analog 33) | 4-Cl-Styryl | Hydroxy | Candida albicans | MIC (µg/mL) | 25 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key antifungal assays cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Mycelial Growth Inhibition Assay
This method is used to determine the ability of a compound to inhibit the growth of filamentous fungi.
-
Preparation of Fungal Cultures: The test fungi are grown on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (typically 25-28°C) until sufficient mycelial growth is observed.
-
Preparation of Test Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to achieve the desired test concentrations.
-
Assay Setup: A small amount of the test compound solution is mixed with molten PDA and poured into Petri dishes. Once the agar solidifies, a small plug of mycelium from the actively growing edge of a fungal culture is placed in the center of the plate.
-
Incubation: The plates are incubated at the optimal temperature for the specific fungus for a period of 48 to 96 hours.
-
Data Collection and Analysis: The diameter of the fungal colony is measured in both the treated and control (solvent only) plates. The percentage of mycelial growth inhibition is calculated using the following formula:
% Inhibition = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100
The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) can then be determined by plotting the percentage inhibition against the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium, such as RPMI-1640, to a specific cell density (e.g., 1-5 x 10^5 CFU/mL).
-
Preparation of Test Compounds: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus in broth without the compound) and a negative control (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for 24 to 72 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizing the Research Process and Potential Mechanisms
To better understand the workflow of SAR studies and the potential biological targets of this compound analogs, the following diagrams have been generated.
References
Validating the Target Specificity of Dasatinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-kinase inhibitor Dasatinib with other therapeutic alternatives, focusing on the validation of its target specificity. We present supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams of relevant pathways and workflows to aid in the comprehensive evaluation of this compound.
Introduction to Dasatinib and Target Specificity
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] The primary target of Dasatinib is the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the proliferation of cancer cells in these leukemias.[1][3] In addition to BCR-ABL, Dasatinib also potently inhibits SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1][4]
While its multi-targeted nature can be therapeutically advantageous, it also necessitates a thorough validation of its target specificity. Understanding the full spectrum of a drug's on-target and off-target activities is crucial for elucidating its mechanism of action, predicting potential side effects, and identifying new therapeutic applications.[5][6] This guide outlines key experimental approaches to rigorously assess the target profile of Dasatinib and compares its specificity with other BCR-ABL inhibitors.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Dasatinib in comparison to other commonly used BCR-ABL tyrosine kinase inhibitors, Imatinib and Nilotinib. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), highlights the differences in potency and selectivity among these compounds. Dasatinib is notably more potent against BCR-ABL than Imatinib and exhibits strong inhibitory activity against SRC family kinases, a feature that distinguishes it from both Imatinib and Nilotinib.[7][8]
| Target Kinase | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) |
| Primary Target | |||
| BCR-ABL | <1 | 25-75 | <20 |
| Key Off-Targets | |||
| SRC | 0.5-1.5 | >10,000 | >10,000 |
| LCK | 1-2 | >10,000 | >1,000 |
| c-KIT | 1-5 | 100-200 | 100-200 |
| PDGFRβ | 5-10 | 50-100 | 50-100 |
| DDR1 | ~20 | Not reported | Not reported |
| EPHA2 | ~15 | Not reported | Not reported |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from multiple sources.[1][4][7]
Signaling Pathway Inhibition
Dasatinib exerts its therapeutic effect by blocking the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its activity and downstream signaling pathways that lead to cell proliferation and survival.[3][9] Unlike first-generation inhibitors like Imatinib, which primarily bind to the inactive conformation of the ABL kinase domain, Dasatinib can bind to both the active and inactive conformations, making it effective against many Imatinib-resistant mutations.[1][2][7][8] The following diagram illustrates the central role of BCR-ABL in CML and the inhibitory action of Dasatinib.
Experimental Protocols for Target Validation
Validating the target specificity of a compound like Dasatinib requires a multi-faceted approach, combining in vitro biochemical assays with cell-based target engagement studies. Below are detailed protocols for three key experimental techniques.
In Vitro Kinase Profiling
This method assesses the inhibitory activity of a compound against a large panel of purified kinases to determine its selectivity profile.
Objective: To determine the IC50 values of Dasatinib against a broad range of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Dasatinib (and comparator compounds) serially diluted in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)
-
[γ-³³P]ATP (for radiometric assay) or cold ATP
-
ADP-Glo™ Kinase Assay kit (Promega) (for luminescence assay)
-
384-well plates
-
Plate reader (scintillation counter or luminometer)
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of Dasatinib in DMSO.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of each kinase/substrate mixture to individual wells.
-
Inhibitor Addition: Add 25 nL of the serially diluted Dasatinib or DMSO (vehicle control) to the wells.
-
Initiation: Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution (the concentration should be at the Km for each specific kinase).
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection (Luminescence Method):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Dasatinib concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Dasatinib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct binding of a drug to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10][11]
Objective: To demonstrate target engagement of Dasatinib with BCR-ABL and SRC in intact cells.
Materials:
-
CML cell line (e.g., K562)
-
Dasatinib
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies against BCR-ABL, SRC, and a loading control (e.g., Actin)
-
SDS-PAGE and Western blotting equipment
Workflow Diagram:
Procedure:
-
Cell Treatment: Treat K562 cells with Dasatinib (e.g., 1 µM) or DMSO for 2 hours at 37°C.
-
Harvesting: Harvest the cells by centrifugation and wash with PBS. Resuspend the cell pellet in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for BCR-ABL, SRC, and Actin.
-
Incubate with a secondary antibody and detect the signal using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of the target protein to the loading control.
-
Plot the normalized band intensity against the temperature for both DMSO and Dasatinib-treated samples. A shift in the melting curve to higher temperatures for the Dasatinib-treated sample indicates target stabilization and engagement.
-
Affinity Chromatography-Mass Spectrometry (AP-MS)
This proteomic approach is used to identify the direct and indirect binding partners of a small molecule from a complex protein lysate.
Objective: To identify the portfolio of proteins that interact with Dasatinib in a cellular context.
Materials:
-
Dasabeads (Dasatinib immobilized on a resin) or control resin
-
Cell lysate from a relevant cell line
-
Wash buffers (with varying stringency)
-
Elution buffer
-
Enzymes for protein digestion (e.g., Trypsin/Lys-C)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Lysis: Prepare a native protein lysate from the chosen cell line, ensuring to include protease and phosphatase inhibitors.
-
Affinity Purification:
-
Incubate the cell lysate with Dasabeads and control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the beads using a competitive eluent or a denaturing buffer (e.g., SDS sample buffer).
-
Sample Preparation for MS:
-
The eluted proteins are typically separated by 1D SDS-PAGE, and the entire lane is excised and cut into bands.
-
Perform in-gel digestion of the proteins with trypsin.
-
Extract the resulting peptides for mass spectrometry analysis.
-
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a database search algorithm (e.g., Sequest, Mascot) to identify the proteins from the MS/MS spectra.
-
Compare the proteins identified from the Dasabeads pulldown with the control beads. Proteins that are significantly enriched in the Dasabeads sample are considered potential interactors. This analysis identifies both direct targets and proteins that are part of a larger complex with the direct target.
-
Conclusion
Validating the target specificity of a kinase inhibitor like Dasatinib is a complex but essential process in drug development and chemical biology. A combination of in vitro kinase profiling, cell-based target engagement assays like CETSA, and proteomic approaches such as AP-MS provides a comprehensive understanding of a compound's interaction landscape.[1][4][12] The data and protocols presented in this guide offer a framework for the objective evaluation of Dasatinib's specificity, highlighting its distinct profile compared to alternatives like Imatinib and Nilotinib and underscoring the importance of rigorous target validation in modern pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Identification of molecular targets for the targeted treatment of gastric cancer using dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dasatinib in the treatment of imatinib refractory chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Lepiochlorin and Penicillin Efficacy - A Guide for Researchers
An Objective Analysis of Two Distinct Antimicrobial Agents
In the landscape of antimicrobial research, the continuous evaluation of novel compounds against established antibiotics is paramount for advancing therapeutic strategies. This guide provides a head-to-head comparison of Lepiochlorin, a fungal metabolite, and penicillin, a cornerstone of antibiotic therapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action and a discussion on the available efficacy data.
Introduction to the Comparators
This compound: An antibiotic metabolite produced by a fungus of the Lepiota genus. Its discovery is linked to the fascinating symbiotic relationship between fungi and gardening ants, where it is thought to play a role in preventing fungal contamination. However, publicly available scientific literature on its antibacterial efficacy and mechanism of action is currently scarce.
Penicillin: A group of β-lactam antibiotics derived from Penicillium molds. Since its discovery, penicillin and its derivatives have been widely used to treat a variety of bacterial infections, primarily those caused by Gram-positive bacteria like Staphylococcus and Streptococcus.
Mechanism of Action
A fundamental difference between these two compounds lies in their mode of action at the molecular level.
This compound:
The precise mechanism of action for this compound has not been extensively documented in peer-reviewed literature. Without experimental data, any description of its signaling pathway or molecular targets would be speculative.
Penicillin:
Penicillin's mechanism is well-established. It acts by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By disrupting this process, penicillin compromises the integrity of the bacterial cell wall, leading to cell lysis and death. This targeted action is effective against actively dividing bacteria.
Figure 1: Simplified signaling pathway of Penicillin's mechanism of action.
Efficacy Data: A Comparative Overview
A direct, quantitative comparison of the efficacy of this compound and penicillin is not feasible due to the absence of published experimental data for this compound. Efficacy of antibiotics is typically determined through the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
This compound:
No publicly available MIC data for this compound against any bacterial species could be identified.
Penicillin:
The MIC of penicillin varies significantly depending on the target bacterial species and the presence of resistance mechanisms, such as the production of β-lactamase enzymes. The following table summarizes representative MIC ranges for penicillin against several common pathogens. It is important to note that these values can be highly variable.
| Bacterial Species | Penicillin MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | ≤0.05 to >1024 | High resistance rates are common due to β-lactamase production. |
| Streptococcus pneumoniae | ≤0.06 to ≥8 | Susceptibility breakpoints vary for meningitis and non-meningitis isolates. |
| Escherichia coli | Generally high | As a Gram-negative bacterium, E. coli is intrinsically less susceptible to natural penicillins. |
| Pseudomonas aeruginosa | Generally very high | Not a typical target for natural penicillins due to intrinsic resistance. |
Experimental Protocols
To facilitate future comparative studies, this section outlines a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination:
This is a common method used to determine the MIC of an antibiotic.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Antimicrobial Agent: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Figure 2: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This guide highlights a significant knowledge gap in the scientific literature regarding the antimicrobial properties of this compound. While penicillin's efficacy and mechanism of action are well-characterized, allowing for its widespread clinical use, this compound remains an enigmatic compound in terms of its therapeutic potential.
For a meaningful head-to-head comparison to be conducted, foundational research into this compound is required. This would include:
-
Determination of its spectrum of activity against a broad panel of clinically relevant bacteria.
-
Elucidation of its mechanism of action to understand its molecular targets and potential for cross-resistance with existing antibiotics.
-
In vivo efficacy studies to assess its therapeutic potential in animal models of infection.
Until such data becomes available, penicillin remains a critical and well-understood tool in the fight against bacterial infections, while this compound represents an unexplored frontier in natural product antibiotic discovery. Researchers are encouraged to pursue studies that will shed light on the potential of this and other novel fungal metabolites.
Lepiochlorin: A Comparative Performance Analysis Against Industry-Standard Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Lepiochlorin, a naturally derived antibiotic, benchmarked against established industry-standard antifungal and antibacterial agents. Due to the limited availability of direct comparative studies on this compound, this analysis juxtaposes its known characteristics with the well-documented performance of key therapeutic compounds. The information is intended to offer a preliminary assessment for researchers and professionals in drug development.
Executive Summary
This compound is an antibiotic metabolite originating from a fungus cultivated by ants. While specific quantitative performance data for this compound is scarce in publicly available literature, its classification as a fungal metabolite with antimicrobial properties positions it as a subject of interest for further investigation. This guide provides a framework for its potential evaluation by comparing its likely target areas with the performance of industry-standard drugs such as Amphotericin B (antifungal) and Vancomycin and Penicillin (antibacterial).
Data Presentation: Performance Benchmarks
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for industry-standard antifungal and antibacterial drugs against common pathogens. These values serve as a benchmark against which the performance of novel compounds like this compound can be assessed. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[1]
Table 1: Antifungal Performance Benchmark
| Antifungal Agent | Target Organism | MIC Range (µg/mL) |
| Amphotericin B | Aspergillus fumigatus | 1[2] |
| Amphotericin B | Aspergillus flavus | 1[2] |
| Amphotericin B | Aspergillus terreus | 1 - 3.37[2][3] |
| Amphotericin B | Aspergillus spp. | >2 (for some resistant isolates)[4] |
Table 2: Antibacterial Performance Benchmark
| Antibacterial Agent | Target Organism | MIC Range (µg/mL) |
| Vancomycin | Staphylococcus aureus (MRSA) | ≤1 - 2[5][6][7] |
| Penicillin | Staphylococcus aureus (susceptible) | ≤0.125[8][9] |
| Penicillin | Staphylococcus aureus (resistant) | >0.125[8][9] |
Experimental Protocols
The data presented for the industry-standard drugs are typically determined using standardized methodologies established by organizations like the Clinical and Laboratory Standards Institute (CLSI). These protocols are crucial for ensuring the reproducibility and comparability of results.
Broth Microdilution Method (for MIC Determination)
This is a common laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under controlled conditions (e.g., temperature, time) to allow for microbial growth.
-
Observation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizations
Logical Relationship for Antimicrobial Drug Evaluation
The following diagram illustrates the general logical workflow for evaluating a new antimicrobial compound like this compound.
Hypothetical Signaling Pathway Inhibition
While the specific mechanism of action for this compound is not well-documented, many antimicrobial agents function by inhibiting critical signaling pathways in the target pathogen. The diagram below represents a hypothetical signaling pathway that could be a target for an antifungal agent.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in a typical broth microdilution experiment to determine the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound, as a fungal metabolite, represents a potential source for a novel antimicrobial agent. However, a significant gap in the scientific literature exists regarding its performance and mechanism of action. To properly evaluate its potential, further in vitro studies are necessary to determine its antimicrobial spectrum and MIC values against a broad range of clinically relevant pathogens. The data and protocols provided in this guide for industry-standard drugs offer a foundational benchmark for these future investigations. The successful characterization of this compound's efficacy will be the first step in a long-term research and development process.
References
- 1. idexx.dk [idexx.dk]
- 2. Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Amphotericin B Resistance in Clinical Isolates of Aspergillus terreus, with a Head-to-Head Comparison to Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lepiochlorin: A Step-by-Step Guide for Laboratory Professionals
The safe and responsible disposal of Lepiochlorin, a chemical with significant potential hazards, is a critical aspect of laboratory safety and environmental protection. Adherence to proper disposal protocols is essential for researchers, scientists, and drug development professionals to minimize risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste.
I. Understanding the Hazards of this compound
Before handling this compound, it is crucial to be fully aware of its associated hazards. Safety Data Sheets (SDS) for similar hazardous compounds indicate that this compound is likely to be highly flammable, toxic if swallowed or inhaled, toxic in contact with skin, and capable of causing severe skin burns and eye damage. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.
Key Hazard Statements:
-
Highly flammable liquid and vapor.
-
Fatal if swallowed or if inhaled.
-
Toxic in contact with skin.
-
Causes severe skin burns and eye damage.
-
Suspected of causing cancer.
-
Very toxic to aquatic life with long-lasting effects.
II. Quantitative Data Summary
| Property | Value | Source |
| Melting Point/Range | -87 °C / -125 °F | |
| Boiling Point/Range | 53 °C / 127 °F | |
| Density | 0.839 g/cm³ (at 25 °C / 77 °F) | |
| Partition Coefficient (n-octanol/water) | log Pow: -0.01 |
III. Experimental Protocol for Safe Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with institutional and local regulations.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
Flame-retardant lab coat
-
Closed-toe shoes
-
Respiratory protection (as determined by a risk assessment)
-
-
Designated hazardous waste container (clearly labeled)
-
Secondary containment for the waste container
-
Spill kit for flammable and corrosive chemicals
Procedure:
-
Preparation and Segregation:
-
Ensure all PPE is worn correctly before handling this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes should never be mixed.[1]
-
Separate liquid waste from solid waste contaminated with this compound.
-
-
Containerization:
-
Use a designated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with this compound.
-
The waste container must be kept securely closed except when adding waste.[2]
-
Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[2]
-
Ensure the exterior of the waste container is clean and free of contamination.[2]
-
-
Labeling:
-
Affix a completed hazardous waste label to the container before adding any waste.[2] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Flammable, Toxic, Corrosive)
-
The accumulation start date
-
The name of the principal investigator or lab supervisor
-
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
Store the container within secondary containment to prevent spills from spreading.[1]
-
Store in a cool, dry place away from heat, sparks, open flames, and other ignition sources.
-
Do not store more than 10 gallons of hazardous waste in your lab at any one time.[1]
-
-
Disposal:
-
Arrange for the disposal of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound by pouring it down the drain or discarding it in the regular trash.[1] Evaporation is not an acceptable method of disposal.[1]
-
For disposal of empty containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[1] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1]
-
IV. Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, use a spill kit appropriate for flammable and corrosive liquids.
-
For large spills, contact your institution's emergency response team immediately.[3]
-
-
In case of contact:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
Inhalation: Move the person to fresh air. If breathing has stopped, apply artificial respiration. Call a physician immediately.[3]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3][4]
-
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Lepiochlorin
Disclaimer: A specific Safety Data Sheet (SDS) for Lepiochlorin was not located. This guide is based on established safety protocols for handling potentially hazardous chlorinated organic compounds and should be used as a foundational resource. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before handling any new chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Change gloves immediately if contaminated. |
| Eyes/Face | Safety goggles and face shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned completely. |
| Respiratory | Respirator | Work in a certified chemical fume hood. If the potential for inhalation exists despite engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
Safe Handling and Storage Protocols
Strict adherence to handling and storage protocols is essential to prevent accidents and exposure.
Experimental Protocol for Handling:
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][3] All necessary PPE should be donned correctly.
-
Ventilation: All handling of this compound, including weighing and dilutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Containment: Use secondary containment (e.g., a tray) for all containers of this compound to contain any potential spills.
-
Transfer: When transferring this compound, use appropriate tools such as a chemical-resistant spatula for solids or a calibrated pipette for liquids. Avoid creating dust or aerosols.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all work surfaces and equipment.
Storage Plan:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed and clearly labeled with the chemical name and hazard warnings.[2][5]
-
Store in a locked cabinet to restrict access to authorized personnel only.[2][3]
Emergency and Disposal Procedures
Immediate and appropriate action during an emergency is critical. Proper disposal prevents environmental contamination.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan:
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted.[5]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and a description of its hazards (e.g., Toxic, Flammable).
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7][8] Do not pour this compound down the drain.[5]
This compound Spill Response Workflow
The following diagram outlines the immediate steps to take in the event of a this compound spill.
Caption: Workflow for responding to a this compound spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. labelsds.com [labelsds.com]
- 3. fishersci.com [fishersci.com]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. goglycolpros.com [goglycolpros.com]
- 6. lesliespool.com [lesliespool.com]
- 7. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
